Trifluoroacetaldehyde Trifluoroacetaldehyde
Brand Name: Vulcanchem
CAS No.: 75-90-1
VCID: VC20741817
InChI: InChI=1S/C2HF3O/c3-2(4,5)1-6/h1H
SMILES: C(=O)C(F)(F)F
Molecular Formula: C2HF3O
Molecular Weight: 98.02 g/mol

Trifluoroacetaldehyde

CAS No.: 75-90-1

Cat. No.: VC20741817

Molecular Formula: C2HF3O

Molecular Weight: 98.02 g/mol

* For research use only. Not for human or veterinary use.

Trifluoroacetaldehyde - 75-90-1

CAS No. 75-90-1
Molecular Formula C2HF3O
Molecular Weight 98.02 g/mol
IUPAC Name 2,2,2-trifluoroacetaldehyde
Standard InChI InChI=1S/C2HF3O/c3-2(4,5)1-6/h1H
Standard InChI Key JVTSHOJDBRTPHD-UHFFFAOYSA-N
SMILES C(=O)C(F)(F)F
Canonical SMILES C(=O)C(F)(F)F

Physical and Chemical Properties

Trifluoroacetaldehyde exhibits distinct physical and chemical properties that differentiate it from other aldehydes. At standard conditions, it exists as a gas, though it is often encountered in derivative forms for practical handling purposes.

Basic Properties

PropertyValueReference
Molecular FormulaCF₃CHO
CAS Number75-90-1
Molar Mass98.02 g/molCalculated
Physical StateGas at room temperature
SynonymsFluoral, Trifluoroethanal, 2,2,2-Trifluoroethanal

Properties of Derivatives

The hydrate form of trifluoroacetaldehyde (CF₃CH(OH)₂) has different physical properties compared to the anhydrous compound:

PropertyValueReference
Melting Point93-94°C
Boiling Point104-106°C
Density1.44 g/mL at 20°C
Refractive Indexn20/D 1.340
Flash Point-23°C

The high reactivity of trifluoroacetaldehyde often necessitates its use in more stable forms, such as its ethyl hemiacetal (1-ethoxy-2,2,2-trifluoroethanol, CF₃CH(OCH₂CH₃)(OH)), which is more manageable for synthetic applications .

Synthesis Methods

Several synthetic routes have been developed to produce trifluoroacetaldehyde, each with specific advantages depending on the scale and application requirements.

Reduction of Trifluoroacetic Acid

One of the primary methods involves the reduction of trifluoroacetic acid using lithium aluminum hydride (LiAlH₄) in diethyl ether:

CF₃COOH + LiAlH₄ → CF₃CHO + other products

This reaction proceeds through the reduction of the carboxylic acid functionality to the corresponding aldehyde. Concentrated sulfuric acid can also be employed as an alternative method for this transformation .

Cathodic Reduction

Another effective method involves the cathodic reduction of bromotrifluoromethane in dimethylformamide (DMF) with aluminum as the anode:

CF₃Br + DMF → CF₃CHO + other products

In this electrochemical process, DMF serves dual functions as both the solvent and the formylation agent, leading to high yields of trifluoroacetaldehyde .

Oxidation of Trifluoroethanol

Trifluoroacetaldehyde can also be synthesized through the vapor-phase oxidation of trifluoroethanol:

CF₃CH₂OH + [O] → CF₃CHO + H₂O

This method represents a direct oxidation approach that can be advantageous for certain industrial applications.

Chemical Reactions and Applications

The unique electronic properties of trifluoroacetaldehyde make it particularly useful in organic synthesis and pharmaceutical development.

Polymerization

Upon storage, trifluoroacetaldehyde tends to polymerize into a waxy, white solid that exhibits selective solubility in diethyl ether and acetone, but remains insoluble in water and chlorinated solvents. This polymer can be thermally decomposed to regenerate the monomeric trifluoroacetaldehyde .

Hydrate Formation

Like many aldehydes with electron-withdrawing groups, trifluoroacetaldehyde readily forms a stable hydrate upon contact with water:

CF₃CHO + H₂O → CF₃CH(OH)₂

The hydrate is significantly more stable than that of acetaldehyde due to the strong electron-withdrawing effect of the trifluoromethyl group.

Photolytic Reactions

Photolysis of trifluoroacetaldehyde produces a mixture of fluoroform (CHF₃), hexafluoroethane (C₂F₆), carbon monoxide (CO), and hydrogen:

CF₃CHO + hν → CHF₃ + C₂F₆ + CO + H₂

This photodecomposition pathway demonstrates the reactivity of the compound under ultraviolet irradiation.

Derivatives and Related Compounds

Several derivatives of trifluoroacetaldehyde have been developed to facilitate its handling and expand its applications in organic synthesis.

Trifluoroacetaldehyde Ethyl Hemiacetal

Trifluoroacetaldehyde ethyl hemiacetal (1-Ethoxy-2,2,2-trifluoroethanol) is a common derivative used in synthetic applications:

PropertyValueReference
Chemical FormulaC₄H₇F₃O₂
CAS Number433-27-2
EC Number207-087-6
Physical StateLiquid

This derivative is classified as a Category 3 flammable liquid with specific hazard considerations, including skin irritation and serious eye damage potential .

Trifluoroacetaldehyde N-tfsylhydrazone

Trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs) has emerged as an important surrogate for generating trifluorodiazoethane (CF₃CHN₂) in situ under basic conditions. This approach circumvents the hazards associated with handling the toxic and explosive trifluorodiazoethane gas directly .

The TFHZ-Tfs surrogate enables various synthetic transformations, including:

  • Difluoroalkenylation of X-H bonds (where X = N, O, S, Se)

  • Doyle-Kirmse rearrangements

  • Trifluoromethylcyclopropanation reactions

These applications have demonstrated superior outcomes compared to approaches using pre-formed CF₃CHN₂, highlighting the practical utility of trifluoroacetaldehyde derivatives in modern synthetic chemistry .

Toxicological Profile

Research has revealed important toxicological considerations related to trifluoroacetaldehyde, particularly regarding its effects on mammalian reproductive systems.

Testicular Toxicity

Studies have identified trifluoroacetaldehyde as a testicular toxicant in rats. When administered in a dose-dependent manner, it causes:

  • Testicular spermatocytic degeneration and necrosis

  • Excessive intratubular cellular debris in the epididymis

  • Reduced testis weight in experimental animals

These effects appear particularly pronounced in late pachytene and dividing spermatocytes, with severity increasing proportionally with dosage. This toxicity profile is significant for pharmaceutical development involving trifluoroacetaldehyde-containing compounds .

Metabolic Considerations

The testicular toxicity of trifluoroacetaldehyde has implications for drug design, particularly for compounds that can undergo metabolic N-dealkylation to form this molecule. Research has demonstrated that replacing N-trifluoroethane substituents with N-tetrazole groups in certain compounds can eliminate testicular injury, further implicating trifluoroacetaldehyde in the observed toxicity .

Hazard TypeClassificationReference
Physical HazardsFlammable liquid (Category 3)
Health HazardsHarmful if swallowed, Skin irritation, Serious eye irritation
Hazard CodesF (Flammable), Xn (Harmful)

Research Applications and Recent Developments

Trifluoroacetaldehyde continues to be a subject of active research, with recent developments focusing on expanding its synthetic utility while addressing safety concerns.

Trifluoromethylation Chemistry

The development of the trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs) as a surrogate for trifluorodiazoethane represents a significant advancement in trifluoromethylation chemistry. This approach enables the safer generation of CF₃CHN₂ in situ under basic conditions, facilitating various transformations that introduce trifluoromethyl groups into organic molecules .

This methodology has particular relevance in medicinal chemistry, where fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding selectivity. The ability to safely introduce trifluoromethyl groups expands the chemical space available for drug discovery efforts .

Structural Alerts in Drug Design

Research has highlighted the importance of considering trifluoroacetaldehyde formation as a structural alert in drug design. Compounds containing N-trifluoroethane groups can undergo metabolic N-dealkylation to form trifluoroacetaldehyde, potentially leading to testicular toxicity .

This finding emphasizes the value of early metabolic and safety testing in assessing potential structural alerts during drug development. Modification of molecular structures to prevent the formation of trifluoroacetaldehyde may be necessary to avoid toxicity issues in certain classes of compounds .

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